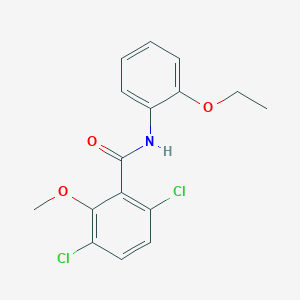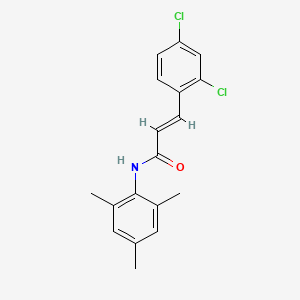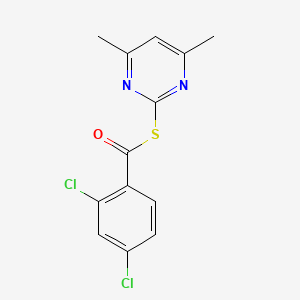
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, where an amino compound reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related benzamides has been determined using single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often include substitutions and transformations that result in changes to their molecular structure, influencing their potential applications. For example, pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, indicating a versatility in chemical reactions that allow for the synthesis of a wide range of derivatives with varied properties (Abdulla et al., 2013).
Physical Properties Analysis
Physical properties such as crystal structure and polymorphism are crucial for understanding the potential applications of these compounds. The crystal structure analysis of related compounds shows different crystalline polymorphs, indicating the influence of molecular configuration on solid-state properties (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, studies on related compounds show the importance of hydrogen bonding in determining the reactivity and interaction with biological molecules. The presence of substituents such as methoxy or chloro groups can significantly affect these properties, as demonstrated in various structure-activity relationship studies (Perrone et al., 1998).
科学的研究の応用
Molecular Structure and Intermolecular Interactions
Research on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the study of molecular structures and intermolecular interactions. These studies involve acylation reactions, characterization through NMR and elemental analysis, and the influence of dimerization and crystal packing on molecular geometry, providing foundational knowledge for understanding the behavior of complex organic molecules in various environments (Karabulut et al., 2014).
Antibacterial Applications
Compounds within the benzamide family have been explored for their antibacterial properties. For instance, modifications of 3-methoxybenzamide have led to the development of potent antistaphylococcal compounds, highlighting the potential of benzamide derivatives in creating new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).
Inhibition of Cell Division Proteins
Benzamide derivatives such as 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, showcasing their role in studying bacterial cell division and potentially developing novel antimicrobial strategies (Ohashi et al., 1999).
Corrosion Inhibition
Methoxy-substituted benzamidines, a class related to benzamides, have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. This application is crucial for protecting industrial machinery and infrastructure, showing the versatility of benzamide derivatives in materials science (Fouda et al., 2020).
特性
IUPAC Name |
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-13-7-5-4-6-12(13)19-16(20)14-10(17)8-9-11(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXAIRZTLQXHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)